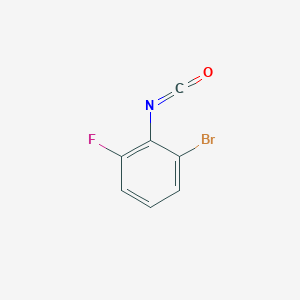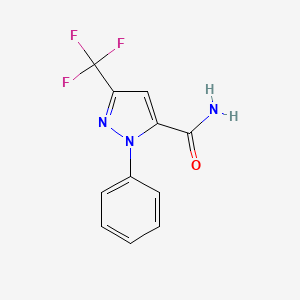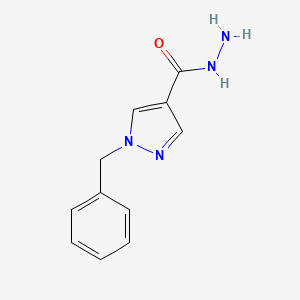
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol, also known by its systematic name 2-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid 2-hydroxyethyl ester, is a synthetic organic compound. It is a colorless liquid with a mild odor. This compound has a variety of uses, from a reagent in laboratory experiments to a pharmaceutical intermediate.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a building block for the synthesis of other compounds. It is also used as a model compound to study the effects of halogen substitution on the reactivity of organic compounds.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is not well understood. However, it is known that the compound is highly reactive and can easily undergo substitution reactions with other compounds. This reactivity is due to the presence of the halogen substituent, which increases the electron density of the molecule and makes it more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that the compound is highly reactive and can easily undergo substitution reactions with other compounds. It is also known that the compound can be toxic if ingested in large quantities.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol has several advantages for use in laboratory experiments. It is highly reactive and can easily undergo substitution reactions with other compounds. It is also relatively inexpensive and readily available. However, it can be toxic if ingested in large quantities and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals or agrochemicals. It could also be used as a model compound to study the effects of halogen substitution on the reactivity of organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Synthesemethoden
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol can be synthesized through a reaction of 6-chloro-2-fluoro-3-methylphenol with 2-hydroxyethyl propionate in the presence of a base catalyst. The reaction takes place in an aqueous environment and is typically conducted at a temperature of 110-120°C. The reaction produces this compound as a colorless liquid with a mild odor.
Eigenschaften
IUPAC Name |
2-(6-chloro-2-fluoro-3-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSUWXNOAKOSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
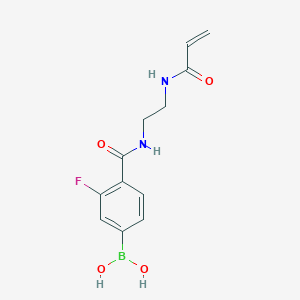
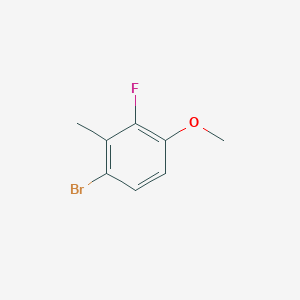

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)
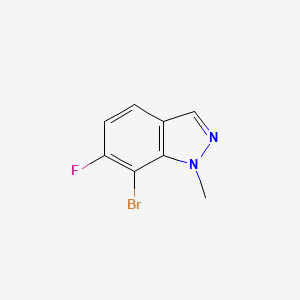
![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)
